4-Cyano-2-hydroxyquinoline

Vue d'ensemble

Description

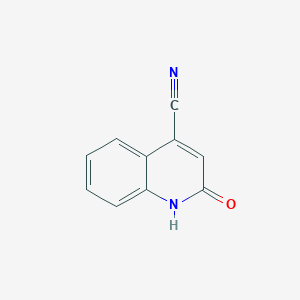

4-Cyano-2-hydroxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a cyano group (-CN) at the 4-position and a hydroxyl group (-OH) at the 2-position of the quinoline ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-hydroxyquinoline typically involves the reaction of anthranilic acid derivatives with suitable reagents. One common method is the Gould-Jacobs reaction, which involves the cyclization of an anthranilic acid derivative with a β-ketoester in the presence of a dehydrating agent . Another method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the production process .

Analyse Des Réactions Chimiques

Photorearrangement Reactions

Under UV irradiation, 4-cyano-2-hydroxyquinoline derivatives undergo Hofmann-Martius-type rearrangements. For example:

-

A study on (8-cyano-7-hydroxyquinolin-2-yl)methyl-protected dialkylanilines revealed ultrafast heterolytic C–N bond cleavage (τ ≈ 2.5 ps) followed by recombination to form ortho-substituted anilines (τ ≈ 19–44 ps) .

-

Key intermediates were identified via femtosecond transient absorption spectroscopy, showing excited-state deprotonation and regioselective recombination (Fig. 1A) .

Mechanistic Pathway:

-

Photoexcitation to the singlet excited state (S₁).

-

Heterolytic C–N bond cleavage generating CyHQ⁺ and an aniline intermediate.

-

Recombination and deprotonation to yield ortho-substituted products.

Metal-Free Oxidative Cyclization

The hydroxyl and cyano groups enable intramolecular oxidative cyclization under mild conditions:

-

A TEMPO/KOtBu system facilitates oxidative Mannich reactions of N-arylmethyl-2-aminophenylketones, forming 2-arylquinolin-4(1H)-ones in high yields .

-

Reaction scope includes electron-rich and electron-poor aryl groups (Table 1).

Table 1: Substrate Scope for Oxidative Cyclization

| Substrate (R) | Yield (%) | Reference |

|---|---|---|

| 4-OMe-C₆H₄ | 92 | |

| 3-NO₂-C₆H₄ | 85 | |

| 2-Cl-C₆H₄ | 78 |

Copper-Catalyzed Tandem Reactions

-

Cu(I) catalysts promote tandem C–N/C–C bond formation between aryl boronic acids and nitriles, yielding 2-substituted-4-quinolones (80–95% yields) .

-

Gram-scale synthesis demonstrated functional-group tolerance (esters, ketones, halogens) .

Palladium-Mediated Carbonylative Cyclization

-

Mo(CO)₆ serves as a CO source in Pd-catalyzed Sonogashira/cyclization sequences with 2-iodoanilines and alkynes, producing 4-quinolones in 20 min under microwave heating .

Nucleophilic Additions and Eliminations

(Z)-β-Chlorovinyl ketones react with amines or NaSH via:

-

Nucleophilic addition to the β-carbon.

-

Elimination of Cl⁻ to form Z-enamine/thioenol intermediates.

-

Cyclization to 4-quinolones or 4H-thiochromen-4-ones (70–92% yields) .

Biological Interactions

The cyano group enhances binding affinity in enzymatic systems:

-

Molecular docking shows hydrogen bonding between the cyano group and residues in acetylcholinesterase (AChE) and monoamine oxidase (MAO) active sites .

-

Derivatives exhibit mixed-type inhibition of AChE (IC₅₀ = 0.8–2.1 μM) and irreversible MAO-B inhibition .

Key Interactions:

-

Cyano group: H-bonds with Tyr337 (AChE) and Gln215 (MAO-A).

-

Hydroxyl group: Chelates metal ions (e.g., Fe³⁺, Cu²⁺) in bioactive conformations .

Comparative Reactivity of Quinoline Derivatives

Table 2: Functional Group Impact on Reactivity

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that 4-cyano-2-hydroxyquinoline derivatives exhibit significant antimicrobial properties. They have been evaluated for their ability to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development.

- Antitumor Activity : Studies have shown that compounds related to this compound can inhibit tumor cell proliferation. For instance, derivatives have demonstrated cytotoxic effects against cancer cell lines such as HepG2 and HCT116, with IC₅₀ values comparable to established chemotherapeutics like 5-fluorouracil . Molecular docking studies suggest that these compounds may act as inhibitors of epidermal growth factor receptor (EGFR), which is crucial in cancer signaling pathways .

- Protein Kinase Inhibition : The compound has been identified as an inhibitor of protein tyrosine kinases (PTKs), enzymes that play a significant role in cell signaling and cancer progression. This inhibition can lead to the suppression of abnormal cell growth associated with various cancers .

Materials Science Applications

This compound is also utilized in materials science due to its unique chemical properties:

- Synthesis of Functional Materials : It serves as a precursor for synthesizing novel materials with specific electronic or optical properties. Its derivatives can be engineered to enhance performance in organic electronics and photonic devices.

- Ligand Chemistry : The compound's ability to form complexes with metal ions makes it valuable in coordination chemistry. These complexes can exhibit interesting catalytic properties, useful in various industrial applications.

Biological Interactions

The interaction of this compound with biological macromolecules has been extensively studied:

- Binding Affinity Studies : Research has focused on its binding interactions with proteins and nucleic acids, which are critical for understanding its mechanism of action within biological systems. Such studies are essential for evaluating its therapeutic potential.

- Antiviral Properties : Recent investigations into hydroxyquinoline derivatives, including this compound, have highlighted their potential as antiviral agents against coronaviruses, including SARS-CoV-2. These compounds exhibited strong inhibition at low concentrations, indicating their promise as therapeutic candidates against viral infections .

Case Studies

Mécanisme D'action

The mechanism of action of 4-Cyano-2-hydroxyquinoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes in microorganisms or cancer cells. The compound’s ability to chelate metal ions also plays a role in its biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Hydroxyquinoline: Lacks the cyano group at the 4-position.

4-Hydroxyquinoline: Lacks the hydroxyl group at the 2-position.

8-Hydroxyquinoline: Hydroxyl group is at the 8-position instead of the 2-position

Uniqueness

4-Cyano-2-hydroxyquinoline is unique due to the presence of both the cyano and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

4-Cyano-2-hydroxyquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-hydroxyquinoline with various cyano-substituted reagents. The methodologies often include cycloaddition reactions and the use of electrophilic reagents to introduce the cyano group effectively. For instance, new derivatives have been synthesized through [3 + 2] cycloaddition reactions, which have shown promising biological activities against cancer cell lines .

Anticancer Activity

This compound and its derivatives have demonstrated significant anticancer activity. A study evaluating various cyano-substituted derivatives against a panel of human tumor cell lines revealed that several compounds exhibited potent cytotoxic effects. Notably, the derivatives showed IC50 values ranging from 0.69 to 22 µM against different cancer cell lines, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 558.5 |

| This compound | A549 | 615.9 |

| Derivative A | MCF-7 | 10 - 30 |

| Derivative B | A2780 | 10 - 38 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Research indicates that certain derivatives possess significant antibacterial activities against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as mg/mL, showcasing their effectiveness .

Antioxidant Activity

In addition to anticancer and antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. A study reported that certain derivatives exhibited excellent scavenging activity against hydrogen peroxide (H2O2), with IC50 values surpassing those of standard antioxidants like ascorbic acid .

The mechanism by which this compound exerts its biological effects is an area of active research. Preliminary studies suggest that these compounds may interfere with cellular processes such as tubulin polymerization, which is crucial for cancer cell division and proliferation . Molecular docking studies have provided insights into the binding interactions between these compounds and target proteins involved in cancer progression.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines :

A comprehensive study assessed the cytotoxic effects of various derivatives of this compound on human cancer cell lines, including HeLa and MCF-7. The results indicated that some derivatives were significantly more effective than standard chemotherapeutics like cisplatin, with selectivity towards cancer cells over normal fibroblasts . -

Antimicrobial Efficacy :

Another case study focused on the antimicrobial properties of a series of quinoline derivatives, including this compound. The findings highlighted strong inhibitory effects against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Propriétés

IUPAC Name |

2-oxo-1H-quinoline-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZODUPRQADKKSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30493522 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63158-99-6 | |

| Record name | 2-Oxo-1,2-dihydroquinoline-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30493522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.